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Compound of Interest

Compound Name: GW768505A free base

Cat. No.: B1663866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GW768505A is a potent, orally bioavailable small molecule inhibitor that demonstrates dual

activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as

KDR) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2). Both

VEGFR-2 and Tie-2 are critical receptor tyrosine kinases that play pivotal roles in angiogenesis,

the formation of new blood vessels from pre-existing ones. Dysregulation of these signaling

pathways is a hallmark of numerous pathologies, including cancer and various inflammatory

diseases. By simultaneously targeting these two key pathways, GW768505A presents a

promising tool for in vitro studies aimed at understanding and modulating angiogenesis.

These application notes provide a comprehensive overview of the use of GW768505A free
base in cell culture experiments, including recommended concentration ranges, detailed

experimental protocols, and a summary of its mechanism of action.

Mechanism of Action: Dual Inhibition of VEGFR-2
and Tie-2
GW768505A exerts its anti-angiogenic effects by inhibiting the kinase activity of both VEGFR-2

and Tie-2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1663866?utm_src=pdf-interest
https://www.benchchem.com/product/b1663866?utm_src=pdf-body
https://www.benchchem.com/product/b1663866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGFR-2 Inhibition: VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic

factor. Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates, initiating a

cascade of downstream signaling events that promote endothelial cell proliferation,

migration, survival, and permeability. GW768505A binds to the ATP-binding site of the

VEGFR-2 kinase domain, preventing its activation and subsequent downstream signaling.

Tie-2 Inhibition: Tie-2 is the receptor for angiopoietins, which are critical for vessel maturation

and stability. Angiopoietin-1 (Ang-1) binding to Tie-2 promotes vessel quiescence and

integrity. In contrast, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist,

destabilizing vessels and making them more responsive to pro-angiogenic signals like

VEGF-A. By inhibiting Tie-2, GW768505A can disrupt the maintenance of vascular stability.

The dual inhibition of both pathways offers a more comprehensive blockade of angiogenesis

compared to targeting either pathway alone.

Quantitative Data Summary
While specific IC50 values for GW768505A are not widely published in publicly accessible

literature, related dual inhibitors of Tie-2 and VEGFR-2 developed by GlaxoSmithKline have

shown potent activity. Representative compounds from the same class have demonstrated

pIC50 values greater than 7.0 for both Tie-2 and VEGFR-2 inhibition, as well as for the

inhibition of human umbilical vein endothelial cell (HUVEC) proliferation[1]. A pIC50 > 7.0

corresponds to an IC50 value of less than 100 nM. In a study combining separate VEGFR2

and Tie-2 inhibitors, 90% inhibition of HUVEC proliferation was observed at a 1µM

concentration of the drug combination.

Based on this, a reasonable starting concentration range for in vitro experiments with

GW768505A would be in the nanomolar to low micromolar range. It is crucial to perform a

dose-response curve to determine the optimal concentration for your specific cell line and

experimental conditions.
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Parameter Target/Cell Line
Reported Value (for
related
compounds)

Recommended
Starting Range for
GW768505A

pIC50 Tie-2 Kinase > 7.0 N/A

pIC50 VEGFR-2 Kinase > 7.0 N/A

pIC50 HUVEC Proliferation > 7.0 N/A

IC50
Tie-2/VEGFR-2

Kinase
< 100 nM 1 nM - 1 µM

IC50 HUVEC Proliferation < 100 nM 10 nM - 5 µM

Signaling Pathways
Below are simplified diagrams of the VEGFR-2 and Tie-2 signaling pathways, highlighting the

points of inhibition by GW768505A.
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Seed HUVECs in a 96-well plate
(e.g., 5,000 cells/well)

Incubate overnight to allow cell attachment

Starve cells in basal medium
(e.g., EBM-2 + 0.5% FBS) for 4-6 hours

Prepare serial dilutions of GW768505A
in basal medium

Add GW768505A dilutions to the wells

Incubate for 1 hour

Add VEGF-A (e.g., 20 ng/mL final concentration)
to stimulate proliferation

Incubate for 48-72 hours

Add MTS/MTT reagent

Incubate for 1-4 hours

Measure absorbance at the appropriate wavelength

Analyze data and calculate IC50
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Thaw basement membrane extract (BME) on ice

Coat wells of a pre-chilled 96-well plate
with BME (50 µL/well)

Incubate at 37°C for 30-60 minutes to allow gelation

Harvest and resuspend HUVECs in basal medium

Prepare cell suspensions containing different
concentrations of GW768505A and VEGF-A

Seed the cell suspensions onto the BME-coated wells
(e.g., 1.5 x 10^4 cells/well)

Incubate for 4-18 hours

Visualize and capture images of tube formation
using a microscope

Quantify tube formation (e.g., total tube length, number of junctions)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1663866?utm_src=pdf-custom-synthesis
https://www.bioworld.com/articles/571028-dual-tie-2-vegfr2-inhibitors-claimed-by-gsk-researchers?v=preview
https://www.benchchem.com/product/b1663866#gw768505a-free-base-concentration-for-cell-culture-experiments
https://www.benchchem.com/product/b1663866#gw768505a-free-base-concentration-for-cell-culture-experiments
https://www.benchchem.com/product/b1663866#gw768505a-free-base-concentration-for-cell-culture-experiments
https://www.benchchem.com/product/b1663866#gw768505a-free-base-concentration-for-cell-culture-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

